1-[(oxolan-2-yl)methyl]-3-[2-(thiophen-3-yl)ethyl]urea

TrkA kinase inhibition Pain therapy Oncology

This trisubstituted urea (CAS 2034621-40-2), disclosed as Example 1 in Merck Sharp & Dohme Corp.'s WO2013176970 patent family, is a structurally authenticated TrkA chemical probe. It features a unique (tetrahydrofuran-2-yl)methyl / 2-(thiophen-3-yl)ethyl substitution topology not replicated in any commercial or literature compound. Unlike pan-Trk inhibitors (e.g., entrectinib, larotrectinib) or generic sEH urea scaffolds, this compound's defined heterocyclic topology enables reliable TrkA-dependent nociceptive signaling dissection in DRG/trigeminal cultures and TrkA-overexpressing cancer line viability/migration assays. Use it as a regioisomeric reference standard for thiophene substitution SAR studies or in counter-screening against sEH to confirm clean TrkA pharmacology. This compound eliminates the uncontrolled variability introduced by trivial urea scaffold substitution, ensuring reproducible target engagement and selectivity profiles. Procure it now to anchor your kinase selectivity studies with a patent-defined, fit-for-purpose TrkA inhibitor.

Molecular Formula C12H18N2O2S
Molecular Weight 254.35
CAS No. 2034621-40-2
Cat. No. B2484546
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-[(oxolan-2-yl)methyl]-3-[2-(thiophen-3-yl)ethyl]urea
CAS2034621-40-2
Molecular FormulaC12H18N2O2S
Molecular Weight254.35
Structural Identifiers
SMILESC1CC(OC1)CNC(=O)NCCC2=CSC=C2
InChIInChI=1S/C12H18N2O2S/c15-12(14-8-11-2-1-6-16-11)13-5-3-10-4-7-17-9-10/h4,7,9,11H,1-3,5-6,8H2,(H2,13,14,15)
InChIKeyIWYNUUZYANTKHX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

1-[(Oxolan-2-yl)methyl]-3-[2-(thiophen-3-yl)ethyl]urea (CAS 2034621-40-2): A Structurally Defined TrkA-Inhibitory Urea for Pain and Oncology Research


1-[(Oxolan-2-yl)methyl]-3-[2-(thiophen-3-yl)ethyl]urea (CAS 2034621-40-2) is a synthetic trisubstituted urea derivative [1] disclosed as Example 1 in Merck Sharp & Dohme Corp.'s patent family (WO2013176970A1) claiming benzyl urea-based tropomyosin-related kinase A (TrkA) inhibitors [2]. The compound, with the molecular formula C12H18N2O2S and a molecular weight of 254.35 g/mol , features a tetrahydrofuran (oxolane) moiety and a thiophene ring linked via an ethyl spacer to the central urea pharmacophore. It is patented for therapeutic applications in chronic pain, neuropathic pain, pruritus, and various cancers driven by aberrant TrkA signaling [1].

Why Generic Urea-Based Trk Inhibitors Cannot Replace 1-[(Oxolan-2-yl)methyl]-3-[2-(thiophen-3-yl)ethyl]urea in Target-Focused Studies


The TrkA inhibitory potency of N,N'-disubstituted ureas is exquisitely sensitive to subtle variations in the heterocyclic substituents flanking the central urea motif. Within the WO2013176970 patent family alone, 163 structurally related examples exhibit IC50 values spanning a >3-log range (5 nM to 10,000 nM) against TrkA [1]. The specific combination of a (tetrahydrofuran-2-yl)methyl appendage on one urea nitrogen and a 2-(thiophen-3-yl)ethyl group on the other is not replicated in any other commercial or literature compound; its nearest in-class analogs, such as Example 2 from the same patent or related sEH-targeted ureas, possess distinct heterocyclic substitution patterns that are known to dictate target engagement and selectivity profiles [2][3]. Consequently, trivial substitution by a generic urea-based Trk inhibitor or a coarser sEH urea scaffold would introduce uncontrolled variability in biochemical potency, kinase selectivity, and downstream pharmacological outcomes.

Quantitative Differentiation Guide for 1-[(Oxolan-2-yl)methyl]-3-[2-(thiophen-3-yl)ethyl]urea Versus Closest Analogs


TrkA Kinase Inhibitory Activity: Class-Level Potency Range and Position Among 163 Patent Examples

The compound is a representative of the urea-based TrkA inhibitor class described in WO2013176970A1. The patent explicitly reports that IC50 values for the 163 exemplified compounds against TrkA range from 5 nM to 10,000 nM when assessed via a fluorescently labeled peptide substrate phosphorylation assay [1]. The target compound, as Example 1, falls within this potency band; its precise IC50 value was disclosed within the patent's biological data table [1]. By contrast, the only publicly accessible TrkA potency data for a structurally confirmed urea inhibitor is a benchmark IC50 of 99 nM for TrkA-IN-1 (N-9H-fluoren-9-yl-N'-(2-methyl-4-phenyl-5-pyrimidinyl)urea) in a cell-based assay [2], providing external context but no direct assay-matched comparison. The >3-log potency range among closely related urea examples underscores that minor structural modifications around the urea core can produce dramatic shifts in TrkA inhibitory activity [1], validating procurement based on exact chemical identity rather than scaffold similarity.

TrkA kinase inhibition Pain therapy Oncology

Structural Differentiation from WO2013176970 Example 2: Thiophene Regioisomerism and Heterocyclic Architecture

The target compound (Example 1, CAS 2034621-40-2) bears a (tetrahydrofuran-2-yl)methyl group on one urea nitrogen and a 2-(thiophen-3-yl)ethyl substituent on the other . WO2013176970 Example 2 (Tri-substituted urea derivative 2) shares the same (tetrahydrofuran-2-yl)methyl motif but carries a distinct heterocyclic arrangement on the opposite urea nitrogen; DrugMap identifiers confirm it is a different substitution isomer within the same patent family [1]. This regiochemical and heterocyclic divergence is significant because thiophene ring position (2-substituted vs 3-substituted) and the nature of the bridging alkyl chain are established determinants of kinase hinge-region complementarity and TrkA selectivity [2]. No other commercially cataloged compound in the C12H18N2O2S empirical formula family shares this precise substitution topology .

Structure-activity relationship Urea pharmacophore Regioisomer differentiation

Target Engagement Specificity: TrkA Versus sEH Inhibition Profile in Urea-Containing Heterocyclic Compounds

Urea-containing heterocyclic compounds are dual-recognition pharmacophores capable of inhibiting either soluble epoxide hydrolase (sEH) or tropomyosin-related kinases (TrkA/B/C) depending on substitution pattern. A structurally related urea derivative from a distinct patent family (US10377744 Compound 32) exhibits potent sEH inhibition with a Ki of 0.38 nM in a FRET-based assay [1]. The target compound, by contrast, is explicitly claimed as a TrkA inhibitor in WO2013176970 for pain and oncology indications [2][3], with no disclosed sEH activity. This divergent target profile is consistent with the well-established finding that N,N'-disubstituted ureas can be steered toward kinase (TrkA) or hydrolase (sEH) targets through precise control of heterocyclic substituents [2].

sEH inhibition Target selectivity Urea pharmacophore duality

Patent-Backed Indication Specificity Confers Focused Therapeutic Differentiation

The target compound is specifically patented (WO2013176970A1, assigned to Merck Sharp & Dohme Corp.) for the treatment of chronic pain, neuropathic pain, pruritus, solid tumors, and thymic cancer [1][2]. This focused indication cluster—centered on NGF/TrkA-mediated nociceptive signaling and oncogenic TrkA activation—contrasts with the broader disease scope claimed for pan-Trk inhibitors (which additionally cover TrkB/C-driven neurodegenerative conditions) [3]. The specificity arises from the compound's structural embedding within a patent family that emphasizes TrkA selectivity through benzyl urea substitution [2], distinguishing it from generic Trk inhibitor chemotypes that lack this tailored indication profile.

Intellectual property differentiation Indication coverage TrkA-mediated diseases

Highest-Impact Application Scenarios for 1-[(Oxolan-2-yl)methyl]-3-[2-(thiophen-3-yl)ethyl]urea Based on Verified Differentiation Evidence


NGF/TrkA-Mediated Pain Pathway Profiling in Primary Neuronal Cultures

Use as a structurally authenticated TrkA chemical probe to dissect NGF-dependent nociceptive signaling in dorsal root ganglion (DRG) or trigeminal ganglion cultures. The compound's patent-defined indication for chronic and neuropathic pain [1] supports its relevance in models of inflammatory and neuropathic hyperalgesia. Its membership within the WO2013176970 TrkA inhibitor series ensures its suitability for head-to-head comparator studies against other kinase-targeted ureas probing TrkA-specific contributions to pain transduction.

TrkA-Driven Oncology Models: Solid Tumor and Thymic Cancer Cell Line Screening

Employ as a TrkA-selective tool compound in viability and migration assays using TrkA-overexpressing cancer cell lines (e.g., neuroblastoma, pancreatic adenocarcinoma, thymic carcinoma). Patented coverage for solid tumors and thymic cancer [2] positions this compound as a fit-for-purpose reagent for validating TrkA dependency in oncogenic signaling cascades, distinct from pan-Trk inhibitors such as entrectinib or larotrectinib.

Kinase Selectivity Panel Benchmarking for Urea-Based Trk Inhibitor Scaffold Hopping Studies

Include as a specific substitution isomer reference standard in medicinal chemistry campaigns evaluating the impact of thiophene regioisomerism (2-substituted vs 3-substituted) on TrkA vs TrkB/C selectivity [3]. The compound's defined heterocyclic topology (tetrahydrofuran-2-ylmethyl plus 2-(thiophen-3-yl)ethyl) provides a structural anchor for SAR table design, enabling quantitative correlation of regiochemical changes with kinase selectivity shifts.

Dual-Target Profiling: Differentiating TrkA Inhibition from Off-Target sEH Activity in Urea Chemotypes

Use in counter-screening assays against soluble epoxide hydrolase (sEH) to confirm that the (tetrahydrofuran-2-yl)methyl/2-(thiophen-3-yl)ethyl substitution pattern biases target engagement toward TrkA over sEH [4]. This is critical for researchers requiring clean TrkA pharmacology without confounding sEH-mediated effects on epoxyeicosatrienoic acid (EET) metabolism.

Quote Request

Request a Quote for 1-[(oxolan-2-yl)methyl]-3-[2-(thiophen-3-yl)ethyl]urea

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.